1-((2-Chloropyridin-3-yl)methyl)-4-propylpiperazine
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Overview
Description
1-((2-Chloropyridin-3-yl)methyl)-4-propylpiperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chloropyridine moiety attached to a piperazine ring, which is further substituted with a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Chloropyridin-3-yl)methyl)-4-propylpiperazine typically involves the reaction of 2-chloropyridine with piperazine in the presence of a suitable base and solvent. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. For example, 2-chloropyridine can be reacted with 4-propylpiperazine in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-((2-Chloropyridin-3-yl)methyl)-4-propylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions may involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed under anhydrous conditions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used in solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-((2-Chloropyridin-3-yl)methyl)-4-propylpiperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals, as well as in material science for the synthesis of novel polymers and coatings.
Mechanism of Action
The mechanism of action of 1-((2-Chloropyridin-3-yl)methyl)-4-propylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with cellular receptors to induce therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-((2-Chloropyridin-3-yl)methyl)-4-methylpiperazine
- 1-((2-Chloropyridin-3-yl)methyl)-4-ethylpiperazine
- 1-((2-Chloropyridin-3-yl)methyl)-4-butylpiperazine
Uniqueness
1-((2-Chloropyridin-3-yl)methyl)-4-propylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group on the piperazine ring can influence its lipophilicity, receptor binding affinity, and overall pharmacokinetic profile, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H20ClN3 |
---|---|
Molecular Weight |
253.77 g/mol |
IUPAC Name |
1-[(2-chloropyridin-3-yl)methyl]-4-propylpiperazine |
InChI |
InChI=1S/C13H20ClN3/c1-2-6-16-7-9-17(10-8-16)11-12-4-3-5-15-13(12)14/h3-5H,2,6-11H2,1H3 |
InChI Key |
HLIMAIGRUWBJDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1)CC2=C(N=CC=C2)Cl |
Origin of Product |
United States |
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